Lanthanum(III) oxalate decahydrate, REacton®, 99.99% (REO)

Overview

Description

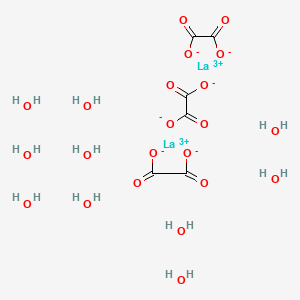

Lanthanum(III) oxalate decahydrate, REacton®, 99.99% (REO) is a product of Thermo Scientific Chemicals . It is a white powder with the molecular formula C6La2O12 . The product code is 11392288 .

Molecular Structure Analysis

The molecular structure of Lanthanum(III) oxalate decahydrate can be represented by the SMILES notation: [La+3]. [La+3]. [O-]C (=O)C ( [O-])=O. [O-]C (=O)C ( [O-])=O. [O-]C (=O)C ( [O-])=O .Physical And Chemical Properties Analysis

Lanthanum(III) oxalate decahydrate, REacton®, 99.99% (REO) is a white powder . It has a molecular weight of 541.865 g/mol . The product is hygroscopic . It has a melting point at decomposition .Scientific Research Applications

Lanthanum(III) oxalate decahydrate has a variety of applications in scientific research. It has been used in the synthesis of nanomaterials such as nanowires and nanotubes. It has also been used to study catalytic reactions, develop new materials, and study the properties of rare earth elements. Additionally, it has been used in the study of the structure and function of proteins and other biological molecules, as well as in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Lanthanum(III) oxalate decahydrate, also known as Lanthanum(III) oxalate decahydrate, REacton®, 99.99% (REO), primarily targets the formation of complex structures. The compound’s structure is composed of two-dimensional networks of edge-sharing 1:5:3 coordination polyhedra . Each La(III) atom is surrounded by three η4 chelating oxalate groups and three aqua ligands .

Mode of Action

The interaction of Lanthanum(III) oxalate decahydrate with its targets results in the formation of a complex structure. The La(III) atoms are surrounded by three η4 chelating oxalate groups and three aqua ligands, with La-O distances in the range 2.518(4)–2.622(4) Å . This interaction leads to the formation of a two-dimensional network of edge-sharing 1:5:3 coordination polyhedra .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of single crystal niobium phosphide via a la-nb-p-o complex intermediate .

Pharmacokinetics

It is known that the compound forms colorless crystals that are poorly soluble in water . This could potentially impact its bioavailability.

Result of Action

The result of Lanthanum(III) oxalate decahydrate’s action is the formation of a complex structure composed of two-dimensional networks of edge-sharing 1:5:3 coordination polyhedra . This structure is crucial in the synthesis of single crystal niobium phosphide .

Action Environment

The action of Lanthanum(III) oxalate decahydrate can be influenced by environmental factors. For instance, the compound forms various crystallohydrates La2(C2O4)3•nH2O, where n = 1, 2, 3, 7, and 10 . These crystallohydrates decompose when heated , indicating that temperature can significantly influence the compound’s action, efficacy, and stability.

Advantages and Limitations for Lab Experiments

Lanthanum(III) oxalate decahydrate has several advantages for laboratory experiments. It is a high-purity compound that is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic, making it safe for use in experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, it is not very stable, which can limit its use in long-term experiments.

Future Directions

There are a variety of potential future directions for the use of lanthanum(III) oxalate decahydrate in scientific research. It has potential applications in the synthesis of nanomaterials, the study of catalytic reactions, and the development of new materials. Additionally, it could be used to study the structure and function of proteins and other biological molecules, as well as in the development of new drugs and therapies. Finally, it could be used to study the properties of rare earth elements and to develop new technologies.

Synthesis Methods

Lanthanum(III) oxalate decahydrate is synthesized by the reaction between lanthanum chloride and oxalic acid. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction is typically complete within 1-2 hours and yields a white crystalline powder. The purity of the product can be increased by recrystallization from aqueous solution. The product can also be further purified by sublimation or by other methods.

properties

IUPAC Name |

lanthanum(3+);oxalate;decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVNLKGJGHXGON-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[La+3].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20La2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014648 | |

| Record name | Dilanthanum trioxalate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

La oxalate (9 H2O): White powder; Insoluble in water; Soluble in acids; [Hawley] | |

| Record name | Lanthanum oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

537-03-1, 102482-28-0 | |

| Record name | Lanthanum, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilanthanum trioxalate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri[oxalato(2-)]dilanthanum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)